REACTION_SMILES
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[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[C:12](=[O:13])([O-:14])[O-:15].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([OH:10])[cH:7][cH:8][cH:9]1)=[O:11].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[K+:16].[K+:17].[OH2:24]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:10][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:7][cH:8][cH:9]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
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Smiles
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CCCCCOc1cccc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |